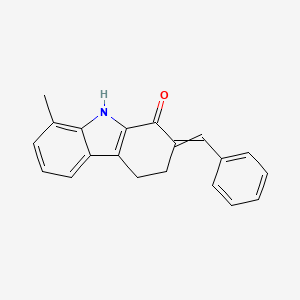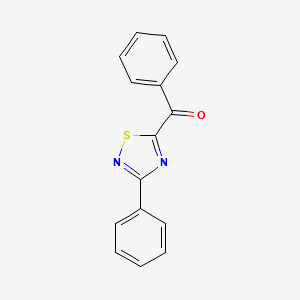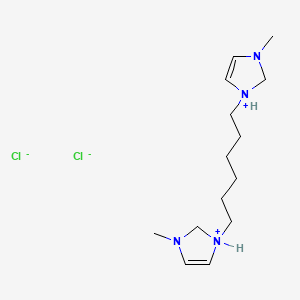
1,1'-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is a dicationic ionic liquid This compound is characterized by its unique structure, which includes two imidazolium rings connected by a hexane chain The dichloride counterions balance the positive charges on the imidazolium rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride typically involves the reaction of 1-methylimidazole with 1,6-dibromohexane. The reaction is carried out in acetonitrile at elevated temperatures (around 80°C) for about 10 hours . The resulting product is then purified to obtain the desired ionic liquid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also involve rigorous purification steps to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as halides or alkoxides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Redox Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution could yield various substituted imidazolium salts, while redox reactions could lead to the formation of different oxidation states of the compound.
科学的研究の応用
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring ionic liquids.
Material Science: The compound is explored for its potential in creating advanced materials with unique properties.
Pharmaceuticals: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic applications.
作用機序
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride involves its ability to interact with various molecular targets. The imidazolium rings can form strong ionic interactions with negatively charged molecules, while the hexane linker provides flexibility and hydrophobic interactions. These properties enable the compound to act as an effective catalyst or binding agent in various chemical and biological processes .
類似化合物との比較
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Similar structure but with ethyl groups instead of methyl groups.
1,1’-(Butane-1,4-diyl)bis(3-methyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Shorter alkane linker.
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Even shorter linker and different counterions.
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is unique due to its specific combination of a hexane linker and methyl-substituted imidazolium rings. This structure provides a balance of hydrophobic and ionic interactions, making it versatile for various applications in catalysis, material science, and pharmaceuticals.
特性
CAS番号 |
349081-21-6 |
|---|---|
分子式 |
C14H28Cl2N4 |
分子量 |
323.3 g/mol |
IUPAC名 |
3-methyl-1-[6-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)hexyl]-1,2-dihydroimidazol-1-ium;dichloride |
InChI |
InChI=1S/C14H26N4.2ClH/c1-15-9-11-17(13-15)7-5-3-4-6-8-18-12-10-16(2)14-18;;/h9-12H,3-8,13-14H2,1-2H3;2*1H |
InChIキー |
NPLHEOHRQVGEEN-UHFFFAOYSA-N |
正規SMILES |
CN1C[NH+](C=C1)CCCCCC[NH+]2CN(C=C2)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
![2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]-](/img/structure/B15164873.png)
![Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate](/img/structure/B15164878.png)
![6-[(4-Methoxyphenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B15164879.png)
![Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-](/img/structure/B15164884.png)
![Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-](/img/structure/B15164898.png)
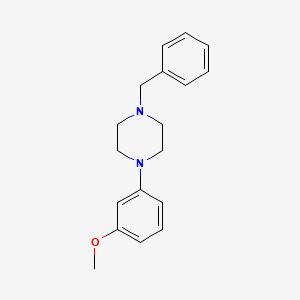
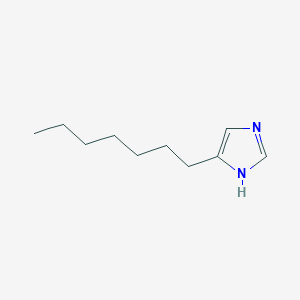
![(2R)-3-methyl-2-[[4-[(4-methylsulfanylbenzoyl)amino]phenyl]sulfonylamino]butanoic Acid](/img/structure/B15164907.png)
![1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)](/img/structure/B15164921.png)
![7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI)](/img/structure/B15164926.png)
